molecular formula C9H4ClNO4 B14365218 5-Nitro-1-benzofuran-2-carbonyl chloride CAS No. 90036-16-1

5-Nitro-1-benzofuran-2-carbonyl chloride

Katalognummer: B14365218
CAS-Nummer: 90036-16-1
Molekulargewicht: 225.58 g/mol
InChI-Schlüssel: WZJULBMGZJTSSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C9H4ClNO4 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-benzofuran-2-carbonyl chloride typically involves the nitration of 1-benzofuran-2-carbonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of substituted benzofuran derivatives.

    Reduction: Formation of 5-amino-1-benzofuran-2-carbonyl chloride.

    Oxidation: Formation of various oxidized benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

5-Nitro-1-benzofuran-2-carbonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting bacterial and viral infections.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 5-Nitro-1-benzofuran-2-carbonyl chloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Nitro-2-benzofuran-1-carboxylic acid
  • 5-Nitro-1-benzofuran-2-amine
  • 5-Nitro-1-benzofuran-2-methanol

Uniqueness

5-Nitro-1-benzofuran-2-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological properties. Compared to similar compounds, it offers a unique combination of chemical stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

90036-16-1

Molekularformel

C9H4ClNO4

Molekulargewicht

225.58 g/mol

IUPAC-Name

5-nitro-1-benzofuran-2-carbonyl chloride

InChI

InChI=1S/C9H4ClNO4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H

InChI-Schlüssel

WZJULBMGZJTSSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.